molecular formula C8H6F3NO3 B12085057 2-Nitro-6-(trifluoromethyl)benzyl alcohol

2-Nitro-6-(trifluoromethyl)benzyl alcohol

Cat. No.: B12085057
M. Wt: 221.13 g/mol
InChI Key: WTPSRYDIWDEXAQ-UHFFFAOYSA-N
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Description

2-Nitro-6-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F3NO3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the nitration of 2-(trifluoromethyl)benzyl alcohol, followed by reduction of the nitro group to form the desired product. The nitration reaction typically requires the use of concentrated nitric acid and sulfuric acid as catalysts, and is carried out under controlled temperature conditions to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-6-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Nitro-6-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and induce various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-6-(trifluoromethyl)benzyl alcohol is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

[2-nitro-6-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-3-7(12(14)15)5(6)4-13/h1-3,13H,4H2

InChI Key

WTPSRYDIWDEXAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CO)C(F)(F)F

Origin of Product

United States

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